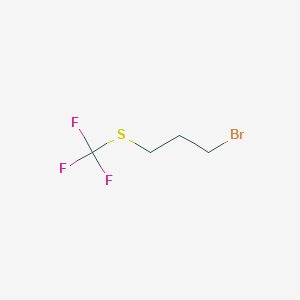
4-(Pentafluoroethoxy)pyrrolidine-2-carboxylic acid, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pentafluoroethoxy)pyrrolidine-2-carboxylic acid, or 4-PFEPCA, is a synthetic compound with a wide variety of applications in scientific research and laboratory experiments. It is a fluorinated compound with a unique chemical structure, and its properties make it a useful tool for the study of various biochemical and physiological processes.
科学的研究の応用
4-PFEPCA has been used in a wide variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to identify new drug targets. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health. Additionally, 4-PFEPCA has been used in the study of enzyme kinetics, as well as in the development of new drugs.
作用機序
4-PFEPCA acts as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of enzyme activity can be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health.
Biochemical and Physiological Effects
4-PFEPCA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 4-PFEPCA has been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, as well as to inhibit the activity of enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
The use of 4-PFEPCA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. Additionally, it is a highly specific inhibitor, meaning that it can be used to study the effects of specific drugs or environmental pollutants on a particular enzyme. However, there are also some limitations to the use of 4-PFEPCA in laboratory experiments. It is not a very potent inhibitor, meaning that it may not be suitable for use in high-throughput studies. Additionally, it is not very soluble in water, meaning that it may not be suitable for use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 4-PFEPCA in scientific research and laboratory experiments. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health. Additionally, it could be used to study the structure and function of proteins, as well as to identify new drug targets. Furthermore, it could be used in the development of new drugs, as well as in the study of enzyme kinetics. Finally, it could be used to study the effects of specific drugs or environmental pollutants on a particular enzyme.
合成法
4-PFEPCA can be synthesized in a two-step reaction from the starting compound 4-hydroxy-2-pyrrolidone. In the first step, 4-hydroxy-2-pyrrolidone is reacted with pentafluoroethane sulfonic acid to form 4-pentafluoroethoxy-2-pyrrolidone. In the second step, the product is reacted with an acid chloride to form the desired 4-pentafluoroethoxy-2-pyrrolidone-2-carboxylic acid. This method has been used successfully to produce 4-PFEPCA in high yields.
特性
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NO3/c8-6(9,10)7(11,12)16-3-1-4(5(14)15)13-2-3/h3-4,13H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXVSLTMLNXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



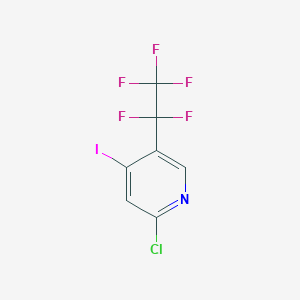

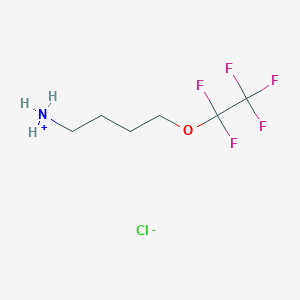

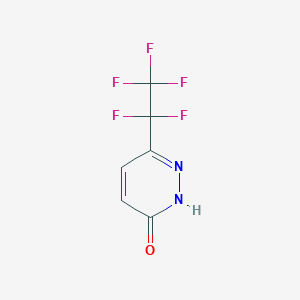

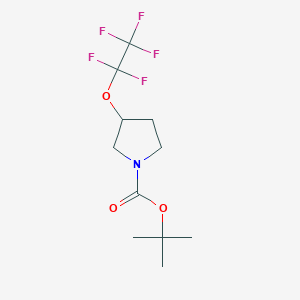


![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)
